ATP-Competitive vs. Allosteric Binding Mode: Differential Activity Against MEK Mutants (Selumetinib Comparison)
MAP855, an ATP-competitive inhibitor, maintains potent activity against MEK mutants that confer resistance to allosteric MEK inhibitors. In a patient-derived melanoma model harboring a RAF- and phosphorylation-independent MEK mutation, MAP855 strongly decreased cell viability, whereas the allosteric MEK inhibitor selumetinib exhibited no significant effect [1]. This demonstrates that ATP-competitive targeting of MEK1/2 provides a critical advantage in overcoming mutation-driven resistance mechanisms that compromise allosteric inhibitors.
| Evidence Dimension | Cell viability reduction in mutant MEK melanoma model |
|---|---|
| Target Compound Data | Strongly decreased cell viability |
| Comparator Or Baseline | Selumetinib (allosteric MEK inhibitor): no significant decrease in viability |
| Quantified Difference | Qualitative categorical difference in efficacy (active vs. inactive) |
| Conditions | Patient-derived spitzoid melanoma model with RAF- and phosphorylation-independent MEK mutation; in vitro viability assay [1] |
Why This Matters
Researchers investigating resistance to BRAF/MEK therapy require a tool that retains activity against MEK mutant variants where allosteric inhibitors fail; MAP855 uniquely satisfies this requirement.
- [1] Hegedus L, Okumus O, Livingstone E, et al. Allosteric and ATP-Competitive MEK-Inhibition in a Novel Spitzoid Melanoma Model with a RAF- and Phosphorylation-Independent Mutation. Cancers (Basel). 2021;13(4):829. View Source
